Nitrofurantoin sodium; Sodium furadantin; Sodium nitrofurantoin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitrofurantoin sodium typically involves the reaction of 5-nitro-2-furaldehyde with hydantoin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the final product. The reaction conditions usually involve heating the mixture to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of Nitrofurantoin sodium follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Nitrofurantoin sodium undergoes various chemical reactions, including:
Reduction: Nitrofurantoin sodium can be reduced by bacterial nitroreductases to form electrophilic intermediates.
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: Nitrofurantoin sodium can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Reduction: Common reagents include bacterial nitroreductases and reducing agents such as sodium dithionite.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Nitrofurantoin sodium has a wide range of scientific research applications, including:
Mechanism of Action
Nitrofurantoin sodium exerts its antibacterial effects by being reduced by bacterial flavoproteins to reactive intermediates . These intermediates inactivate or alter bacterial ribosomal proteins, leading to the inhibition of protein synthesis, aerobic energy metabolism, DNA, RNA, and cell wall synthesis . This multi-targeted approach makes Nitrofurantoin sodium effective against a wide range of bacterial pathogens .
Comparison with Similar Compounds
Similar Compounds
Furazolidone: Another nitrofuran antibiotic used to treat bacterial infections.
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Furaltadone: Used in veterinary medicine for bacterial infections.
Uniqueness
Nitrofurantoin sodium is unique due to its broad-spectrum activity and its ability to target multiple bacterial processes simultaneously . This reduces the likelihood of bacterial resistance development compared to other antibiotics that target a single cellular process .
Properties
IUPAC Name |
sodium;3-[(5-nitrofuran-2-yl)methylideneamino]-2-oxo-4H-imidazol-5-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O5.Na/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDJQFFKYDCYIG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N4NaO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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